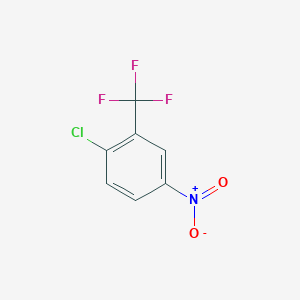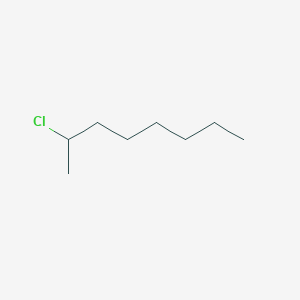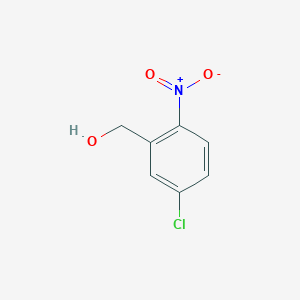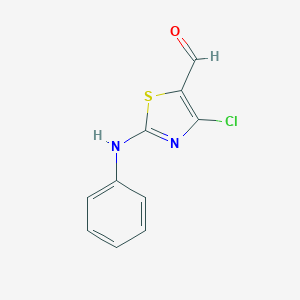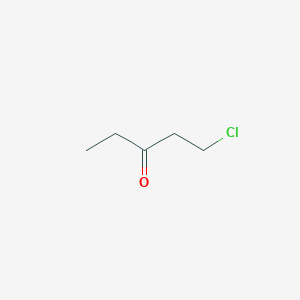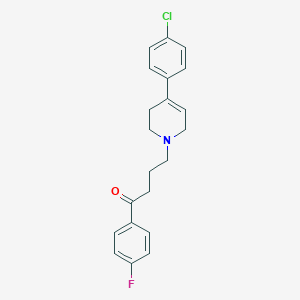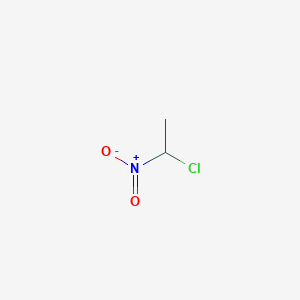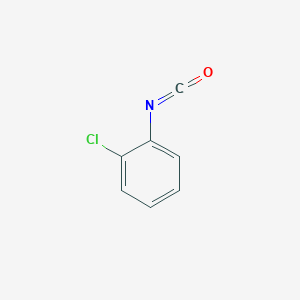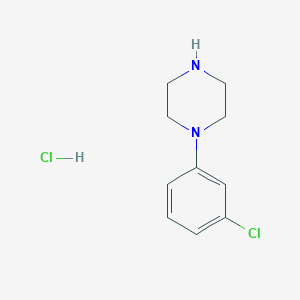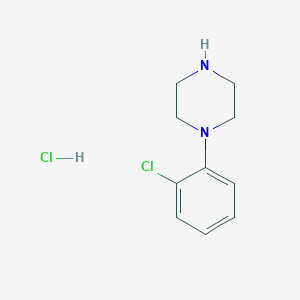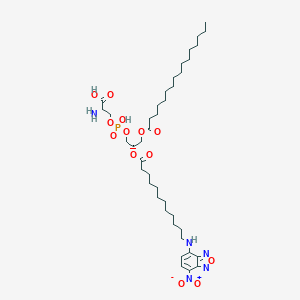
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine, also known as NBD-PS, is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. This phospholipid is a derivative of phosphatidylserine, a membrane phospholipid that is commonly found in eukaryotic cells. NBD-PS has a nitrobenzoxadiazole (NBD) fluorescent tag attached to its acyl chain, which allows for easy detection and visualization of the phospholipid in cells and tissues.
Mechanism Of Action
The mechanism of action of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is based on the fluorescent properties of the NBD tag. When excited with light of a specific wavelength, the NBD tag emits fluorescence, which can be detected using fluorescence microscopy. The intensity of the fluorescence is proportional to the amount of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine present in the sample, which allows for quantification of the phospholipid.
Biochemical And Physiological Effects
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has no known biochemical or physiological effects on cells or tissues. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine does not interfere with the normal function of the phospholipid in the cell membrane.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine in lab experiments is its ability to label and visualize phospholipids in live cells. This allows for the study of membrane dynamics and lipid trafficking in real-time. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is its sensitivity to environmental factors such as pH and temperature. Changes in these factors can affect the fluorescence properties of the NBD tag, which can lead to inaccurate results. Another limitation is the potential for photobleaching, which can reduce the fluorescence intensity of the NBD tag over time.
Future Directions
There are several future directions for research involving 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. One area of interest is the study of lipid trafficking in disease states such as cancer and neurodegenerative disorders. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be used to track the movement of lipids in diseased cells, which can provide insights into the underlying mechanisms of these diseases.
Another area of research is the development of new fluorescent probes based on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. These probes can be tailored to specific lipids or cellular processes, which can expand the range of applications for fluorescent microscopy.
Conclusion
In conclusion, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. Its ability to label and visualize phospholipids in live cells has made it a valuable tool for the study of membrane dynamics and lipid trafficking. Despite its limitations, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has the potential to contribute to the understanding of various cellular processes and disease states.
Synthesis Methods
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the coupling of NBD-dodecanoic acid with palmitoyl-CoA to form NBD-palmitoyl-dodecanoyl-CoA, which is then used to acylate phosphatidylserine. The final product is purified using chromatography techniques and characterized using spectroscopic methods.
Scientific Research Applications
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has been used extensively in scientific research as a fluorescent probe to study various cellular processes. One of the main applications of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is in the study of membrane dynamics and lipid trafficking. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine allows for easy visualization of the phospholipid in live cells, which can be used to track the movement and distribution of lipids within the cell membrane.
properties
CAS RN |
138898-75-6 |
|---|---|
Product Name |
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
Molecular Formula |
C40H68N5O13P |
Molecular Weight |
858 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2S)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C40H68N5O13P/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(46)54-29-32(30-55-59(52,53)56-31-33(41)40(48)49)57-37(47)25-22-19-16-13-11-14-17-20-23-28-42-34-26-27-35(45(50)51)39-38(34)43-58-44-39/h26-27,32-33,42H,2-25,28-31,41H2,1H3,(H,48,49)(H,52,53)/t32-,33-/m0/s1 |
InChI Key |
RJXPDLXIFQXFME-LQJZCPKCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Other CAS RN |
138898-75-6 |
synonyms |
(1-palmitoyl-2-NBD-aminododecanoyl)phosphatidylserine (palmitoyl-C12-NBD)-PS 1-palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
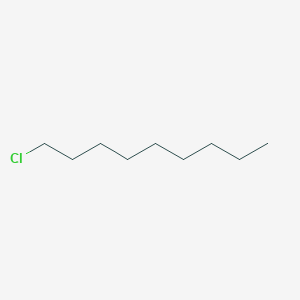
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
